4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-19(22-14-8-5-13(6-9-14)20(24)25)17-11-16-15-4-2-1-3-12(15)7-10-18(16)27-21(17)26/h1-11H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBICIWTJRTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the chromene core, followed by the introduction of the benzoic acid moiety and the amide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic procedures can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The industrial synthesis also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid. For instance, derivatives based on benzilic acid exhibited significant inhibition against various cancer cell lines, suggesting that modifications to the chromene structure can enhance anticancer efficacy . In vitro tests have demonstrated that such compounds can induce apoptosis in cancer cells, making them promising candidates for further development.
2. Anti-inflammatory Properties
Research indicates that compounds with a similar structural framework may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response . Such activity makes this compound a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Material Science Applications
1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it valuable in pharmaceutical formulations .
2. Synthesis of New Materials
This compound can be utilized in the synthesis of new materials with specific properties. For example, it can serve as a building block for polymers or other complex molecules used in advanced material science applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic Acid and Analogues
Detailed Analysis of Key Analogues
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic Acid (C₁₈H₁₃NO₄) Structural Differences: Replaces the benzo[f]chromene system with a naphthalene ring. Functional Implications: The naphthalene group may enhance lipophilicity compared to the chromene system, affecting membrane permeability .
4-(Thiophen-2-ylmethylideneamino)benzoic Acid (C₁₂H₁₀NO₂S) Structural Differences: Features a thiophene ring instead of the chromene moiety. The sulfur atom introduces distinct electronic properties (e.g., polarizability) and may influence redox activity. Functional Implications: Thiophene’s electron-rich nature could modify intermolecular interactions, such as π-stacking or hydrogen bonding, compared to the oxygen-dominated chromene .
4-[(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid (C₁₆H₁₁ClN₂O₅) Structural Differences: Contains a β-lactam (azetidinone) ring with nitro and chloro substituents. The β-lactam introduces strain and reactivity, contrasting with the chromene’s stability.
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-, Methyl Ester (C₁₈H₁₇NO₇) Structural Differences: Methoxy and hydroxy groups on the benzoyl moiety, plus a methyl ester instead of a free carboxylic acid.
4-{[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino}benzoic Acid (C₁₉H₁₄N₄O₄S₂) Structural Differences: Quinoxaline-thiophene sulfonamide hybrid. The sulfonamide group introduces strong hydrogen-bonding capability.
Biological Activity
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.36 g/mol. The compound features a benzoic acid moiety linked to a chromene derivative, which is crucial for its biological activity.
Antioxidant Activity
Studies have demonstrated that compounds related to benzoic acid derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to their protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases, leading to cell death .
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Protein Degradation Pathways : Research has indicated that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antioxidant Evaluation : A study demonstrated that derivatives with similar structures significantly reduced oxidative stress markers in human fibroblasts, suggesting potential applications in age-related conditions .
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., Hep-G2, A2058), where it showed significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid with high purity and yield?
- Methodological Answer : The synthesis typically involves coupling the chromene-carbonyl moiety to the benzoic acid core via an amide bond. Critical steps include:
- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carbonyl group for amide bond formation .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from byproducts like unreacted starting materials or hydrolyzed derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the chromene-oxo and amide linkages. Key signals include the aromatic protons (δ 6.8–8.2 ppm) and the carbonyl carbons (δ ~165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?
- Methodological Answer :
- Assay Validation : Standardize experimental conditions (e.g., buffer pH, temperature) to minimize variability. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Structural Analog Analysis : Compare bioactivity with analogs (e.g., 4-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid) to identify critical functional groups. For example, the chromene-oxo group may enhance binding affinity to specific targets .
- Metabolic Stability Testing : Evaluate compound stability in biological matrices (e.g., plasma, liver microsomes) to rule out false negatives due to rapid degradation .
Q. What computational approaches are used to predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses of the chromene-oxo group in target active sites. Key interactions include hydrogen bonding with catalytic residues and π-π stacking with aromatic side chains .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical residues for mutagenesis studies .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s pharmacokinetic properties?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the benzoic acid or chromene moieties to alter lipophilicity (logP) and solubility .
- Prodrug Strategies : Synthesize ester or amide prodrugs of the carboxylic acid group to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- In Silico ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
